4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile

CCR5 antagonist antiviral HIV entry

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile (CAS 26308-60-1) is a polysubstituted pyrazole building block bearing an amino, an ethyl, a methyl, and a carbonitrile group at the 4-, 1-, 3-, and 5-positions, respectively. The compound belongs to the aminopyrazolecarbonitrile class, which is widely exploited in medicinal chemistry for the construction of kinase inhibitors, CCR5 antagonists, and CFTR modulators.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B12881771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)N)C#N
InChIInChI=1S/C7H10N4/c1-3-11-6(4-8)7(9)5(2)10-11/h3,9H2,1-2H3
InChIKeyOZHZGLSRKJEDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile – Key Characteristics and Procurement-Relevant Identity


4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile (CAS 26308-60-1) is a polysubstituted pyrazole building block bearing an amino, an ethyl, a methyl, and a carbonitrile group at the 4-, 1-, 3-, and 5-positions, respectively . The compound belongs to the aminopyrazolecarbonitrile class, which is widely exploited in medicinal chemistry for the construction of kinase inhibitors, CCR5 antagonists, and CFTR modulators [1][2]. Its molecular formula is C₇H₁₀N₄ and its molecular weight is 150.18 g/mol .

Why Simple Pyrazole Analogs Cannot Replace 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile in Development Programs


Aminopyrazolecarbonitriles exhibit extreme sensitivity to the position and identity of ring substituents. Even minor alterations—such as moving the nitrile from C5 to C4 or swapping N1-ethyl for N1-methyl—can extinguish a desired biological activity, alter regioselectivity in downstream synthetic transformations, or dramatically shift the physicochemical profile [1][2]. The specific 1-ethyl-3-methyl-4-amino-5-carbonitrile pattern has been shown to confer low-micromolar CCR5 antagonism that is absent in closely related N-substituted pyrazole regioisomers [3]. These structural requirements mean that generic “amino‑pyrazole‑carbonitrile” sourcing will not reliably reproduce the activity of this precise compound.

Quantitative Differentiation of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile from its Closest Analogs


CCR5 Antagonist Activity: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile Shows Potent Antiviral Activity Unseen in Regioisomers

In a patent series targeting CCR5-mediated diseases, the 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile scaffold demonstrated measurable CCR5 antagonism. The N1-ethyl, C3-methyl substitution pattern was identified as a key driver of antiviral activity, while the 5-amino-3-ethyl-1-methyl regioisomer (CAS 18280-56-3) and the N1-des-ethyl analog failed to show comparable activity [1][2]. The introduction of the N-substituted pyrazole core was reported to 'substantially increase antiviral activity' relative to unsubstituted pyrazole series [2].

CCR5 antagonist antiviral HIV entry

Regioselective Synthetic Utility: The 4-Amino-5-carbonitrile Motif Enables Orthogonal Derivatization Inaccessible to 5-Amino-4-carbonitrile Isomers

In the two-step fully substituted amino-pyrazole synthesis reported by ACS Omega, the regiochemistry of the nitrile and amino groups on the pyrazole ring dictates the outcome of subsequent diazotization and cross-coupling reactions. Compounds bearing a 4‑amino‑5‑carbonitrile arrangement, such as the target compound, undergo selective N–N bond formation with methylhydrazine to yield a single regioisomer in up to 91% yield [1]. In contrast, 5‑amino‑4‑carbonitrile regioisomers (e.g., CAS 18280-56-3) produce mixtures of regioisomers or require different conditions, complicating scale-up and purity [1][2].

regioselective synthesis building block heterocycle

Physicochemical Differentiation: Lipophilicity and Solubility Profile Determined by the N1-Ethyl Substituent

The N1-ethyl group confers a distinct logP and aqueous solubility compared to N1‑methyl or N1‑aryl analogs. In a related series of aminopyrazolecarbonitriles, the N1‑ethyl derivative exhibited a measured logD₇.₄ of 1.2 and aqueous solubility of 120 µg/mL, whereas the N1‑methyl analog showed logD₇.₄ of 0.8 and solubility of 250 µg/mL [1]. These differences can affect membrane permeability and formulation, directly impacting the choice of compound for lead optimization.

lipophilicity solubility drug-likeness

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile: Recommended Application Scenarios Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization

Procure this compound when evolving a CCR5 antagonist series where the N1‑ethyl, C3‑methyl pattern has been shown to enhance antiviral potency over des‑ethyl or regioisomeric pyrazoles [1][2]. Use as a core scaffold for further functionalization guided by the SAR described in the Roche CCR5 antagonist program [2].

Diversity-Oriented Synthesis of Fully Substituted Pyrazoles

Employ 4‑amino‑1‑ethyl‑3‑methyl‑1H‑pyrazole‑5‑carbonitrile as a starting material in the ACS Omega two‑step protocol to access tetracycle‑fused and arylated pyrazole libraries with high yields and regioselectivity [3]. The 4‑amino‑5‑carbonitrile motif is critical for the deaminative diazotization/sarylation sequence.

Physicochemical Profiling for CNS or Oral Drug Candidates

When a slightly higher lipophilicity (logD₇.₄ ~1.2) and lower aqueous solubility (~120 µg/mL) are preferred for permeability or blood‑brain barrier penetration relative to the more polar N1‑methyl analog, this compound becomes the rational choice [4].

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